N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}-1-phenylethanamine
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Overview
Description
The compound ({3-METHOXY-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)(1-PHENYLETHYL)AMINE is an organic molecule characterized by its complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({3-METHOXY-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)(1-PHENYLETHYL)AMINE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-methoxybenzyl chloride with 4-methylphenol under basic conditions to form 3-methoxy-2-[(4-methylphenyl)methoxy]benzyl chloride . This intermediate is then reacted with 1-phenylethylamine in the presence of a suitable base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
({3-METHOXY-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)(1-PHENYLETHYL)AMINE: undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly used.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
({3-METHOXY-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)(1-PHENYLETHYL)AMINE: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ({3-METHOXY-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)(1-PHENYLETHYL)AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenethylamine
- 2-Methoxyphenyl isocyanate
- 3-Methoxy-4-(2-methyl-2H-1,2,3-triazol-4-yl)pyridin-2-amine
Uniqueness
({3-METHOXY-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)(1-PHENYLETHYL)AMINE: is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H27NO2 |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-[[3-methoxy-2-[(4-methylphenyl)methoxy]phenyl]methyl]-1-phenylethanamine |
InChI |
InChI=1S/C24H27NO2/c1-18-12-14-20(15-13-18)17-27-24-22(10-7-11-23(24)26-3)16-25-19(2)21-8-5-4-6-9-21/h4-15,19,25H,16-17H2,1-3H3 |
InChI Key |
NDXYZJJWVOZWQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=CC=C2OC)CNC(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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